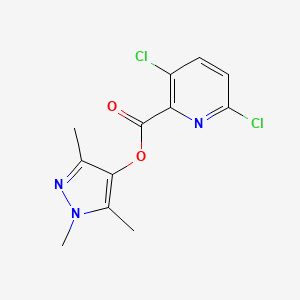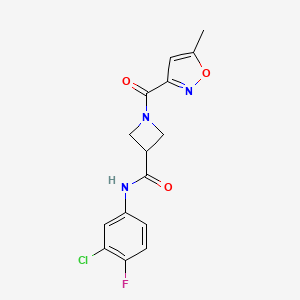
(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate is a complex organic compound that combines a pyrazole ring with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its functionalization and subsequent coupling with the pyridine derivative.
-
Synthesis of 1,3,5-Trimethylpyrazole
Starting Materials: Acetylacetone and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux in ethanol, producing 1,3,5-trimethylpyrazole.
-
Functionalization of Pyrazole
Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: The pyrazole is treated with the chlorinating agent to introduce the chloro substituents.
-
Coupling with Pyridine Derivative
Starting Materials: 3,6-dichloropyridine-2-carboxylic acid.
Reagents: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the pyrazole or pyridine rings.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound, potentially altering the functional groups.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar aprotic solvents like DMF (dimethylformamide).
Products: Substituted derivatives where the chlorine atoms are replaced by the nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in DMF at elevated temperatures.
Scientific Research Applications
Chemistry
In chemistry, (1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of both pyrazole and pyridine rings is common in many pharmacologically active compounds, indicating possible applications in the treatment of diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
Mechanism of Action
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions, while the pyridine ring might participate in coordination with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: A simpler analog lacking the pyridine ring.
3,6-Dichloropyridine-2-carboxylic acid: The pyridine derivative without the pyrazole ring.
Pyrazole derivatives: Compounds with various substituents on the pyrazole ring.
Pyridine derivatives: Compounds with different functional groups on the pyridine ring.
Uniqueness
(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate is unique due to the combination of both pyrazole and pyridine rings, each contributing distinct chemical properties
Properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-11(7(2)17(3)16-6)19-12(18)10-8(13)4-5-9(14)15-10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCBPPCSPAMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2911075.png)


![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)

![N-(2,3-dimethylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2911083.png)

![ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate](/img/structure/B2911086.png)

![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)
![N-(2,4-dimethoxyphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2911090.png)
